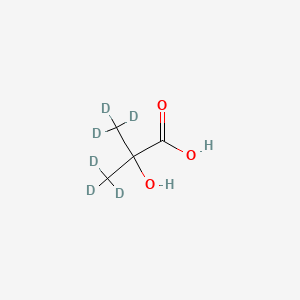

2-Hydroxyisobutyric acid-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440609 | |

| Record name | 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40662-45-1 | |

| Record name | 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyisobutyric acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) is the deuterated form of 2-hydroxyisobutyric acid, an endogenous metabolite. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes 2-HIBA-d6 a valuable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of this compound.

Core Chemical and Physical Properties

This compound shares similar chemical and physical properties with its non-deuterated analog. The primary difference lies in its molecular weight due to the presence of six deuterium atoms. The properties of both compounds are summarized below for comparison.

| Property | This compound | 2-Hydroxyisobutyric acid |

| Synonyms | Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[2] | Acetonic acid, 2-HIBA, 2-Methyllactic acid, α-Hydroxyisobutyric acid[3] |

| Molecular Formula | C₄H₂D₆O₃[2] | C₄H₈O₃[3] |

| Molecular Weight | 110.1 g/mol [2] | 104.105 g·mol⁻¹[3] |

| CAS Number | 40662-45-1[2] | 594-61-6[3] |

| Appearance | Solid[2] | White solid[3] |

| Melting Point | Not specified, expected to be similar to the non-deuterated form. | 82.5 °C[3] |

| Boiling Point | Not specified, expected to be similar to the non-deuterated form. | 212 °C[3] |

| Solubility | DMSO: ≥10 mg/mL, Ethanol: 1-10 mg/mL, PBS (pH 7.2): 1-10 mg/mL[2] | Soluble in water, ether, and alcohol. |

| Purity | ≥99% deuterated forms (d₁-d₆)[2] | Not applicable |

| Stability | Stable for ≥ 4 years when stored at -20°C.[2] | Stable under normal conditions. |

Experimental Protocols

Synthesis of this compound

Methodology adapted from general protocols for deuteration of carboxylic acids: [4][5][6][7][8]

-

Starting Material: A potential starting material could be a derivative of 2-hydroxyisobutyric acid where the methyl hydrogens are more readily exchanged, or a precursor molecule that can be converted to 2-hydroxyisobutyric acid after deuteration. A common method for α-deuteration is the treatment of a carboxylic acid with a strong base in the presence of D₂O.

-

Reaction Conditions: The carboxylic acid is dissolved in a suitable solvent, and a strong base (e.g., sodium deuteroxide in D₂O) is added. The reaction mixture is then heated to facilitate the H/D exchange. The temperature and reaction time would need to be optimized for this specific compound.

-

Work-up and Purification: After the reaction is complete, the mixture is acidified with a deuterated acid (e.g., DCl in D₂O) and the product is extracted with an organic solvent. The solvent is then evaporated, and the resulting crude product can be purified by recrystallization or chromatography.

-

Characterization: The final product is characterized by NMR and mass spectrometry to confirm the structure and determine the degree of deuteration.

Quantification by Mass Spectrometry

This compound is primarily used as an internal standard for the accurate quantification of endogenous 2-hydroxyisobutyric acid in biological samples by GC-MS or LC-MS/MS.[1]

-

Sample Collection: Collect a urine sample.

-

Internal Standard Spiking: To a 200 µL aliquot of urine, add a known amount of this compound solution.

-

pH Adjustment and Extraction: Acidify the sample with HCl to a pH below 2. Saturate the solution with sodium chloride. Extract the organic acids with ethyl acetate.

-

Derivatization: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.

-

Incubation: Heat the sample at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.

-

Quantification: The concentration of 2-hydroxyisobutyric acid is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding ions from the this compound internal standard.

-

Liquid Chromatograph: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-hydroxyisobutyric acid and its deuterated internal standard to ensure high selectivity and sensitivity.

-

Quantification: Similar to GC-MS, the ratio of the peak area of the analyte to the internal standard is used for quantification.

Biological Significance and Signaling Pathways

2-Hydroxyisobutyric acid is increasingly recognized for its role in various metabolic processes and its association with several health conditions.[9][10] Its deuterated form is instrumental in studies investigating these roles.

Involvement in Mitochondrial Function

Recent studies have highlighted the protective effect of 2-hydroxyisobutyric acid on mitochondria. It has been shown to improve mitochondrial respiratory chain homeostasis, particularly by targeting the MT-ND3 subunit of Complex I.[11][12] This suggests a potential therapeutic role in conditions associated with mitochondrial dysfunction.

Caption: 2-HIBA's interaction with the mitochondrial respiratory chain.

Insulin/IGF-1 Signaling Pathway

2-Hydroxyisobutyric acid has been implicated in the modulation of the Insulin/IGF-1 signaling pathway. This pathway is crucial for cell growth, proliferation, and metabolism. Dysregulation of this pathway is associated with conditions like diabetes and cancer.[13][14][15][16][17]

Caption: Modulation of the Insulin/IGF-1 signaling pathway by 2-HIBA.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[18][19][20][21][22] 2-Hydroxyisobutyric acid may influence this pathway, thereby affecting cellular stress responses.

Caption: Influence of 2-HIBA on the p38 MAPK signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its use as an internal standard enables precise and accurate quantification of its endogenous counterpart, facilitating a deeper understanding of the biological roles of 2-hydroxyisobutyric acid in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important deuterated compound.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]

- 10. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Down-Regulation of Insulin Like Growth Factor 1 Involved in Alzheimer's Disease via MAPK, Ras, and FoxO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Mechanisms Underlying the Synergistic Action of Insulin and Growth Hormone on IGF-I and -II Expression in Grass Carp Hepatocytes [frontiersin.org]

- 18. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer | MDPI [mdpi.com]

- 20. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of the p38-MAPK pathway by hyperosmolarity and by WNK kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of 2-Hydroxyisobutyric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Hydroxyisobutyric acid-d6 (2-HIBA-d6). This deuterated analog of 2-hydroxyisobutyric acid is a valuable internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart, a metabolite of interest in various physiological and pathological states.

Introduction

2-Hydroxyisobutyric acid is a metabolite that has garnered increasing interest in biomedical research. Altered levels of this organic acid have been associated with various metabolic disorders. Accurate quantification of 2-hydroxyisobutyric acid in biological matrices is crucial for understanding its physiological role. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in quantitative mass spectrometry assays. This guide details a probable synthesis route for this compound and outlines the analytical methods for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from acetone-d6. This method is analogous to the well-established synthesis of the non-deuterated compound from acetone.

Step 1: Formation of Acetone Cyanohydrin-d6

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of acetone-d6. This reaction is typically base-catalyzed.

Step 2: Hydrolysis of Acetone Cyanohydrin-d6

The second step is the hydrolysis of the nitrile group of acetone cyanohydrin-d6 to a carboxylic acid. This is typically achieved under acidic or basic conditions.

A proposed logical workflow for the synthesis is presented below.

Caption: Proposed synthesis of this compound.

Isotopic Purity

The isotopic purity of this compound is a critical parameter, as it directly impacts its performance as an internal standard. Commercially available standards often report high levels of deuteration.

| Parameter | Value | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) | Cayman Chemical[1] |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and analysis of this compound, based on established chemical principles and analytical methods for similar compounds.

Proposed Synthesis of this compound

Materials:

-

Acetone-d6

-

Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Formation of Acetone Cyanohydrin-d6: In a well-ventilated fume hood, a solution of potassium cyanide in water is slowly added to a stirred solution of acetone-d6 in water, cooled in an ice bath. The reaction mixture is kept stirring at a low temperature to control the exothermic reaction.

-

Acidification: After the reaction is complete, the mixture is carefully acidified with sulfuric acid to neutralize the excess base and initiate the hydrolysis of the cyanohydrin.

-

Hydrolysis: The acidified mixture is then heated under reflux to facilitate the complete hydrolysis of the nitrile group to a carboxylic acid.

-

Extraction: After cooling, the aqueous solution is extracted with diethyl ether.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization or chromatography.

Isotopic Purity Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for determining the isotopic purity of this compound.

1. Sample Preparation and Derivatization (for GC-MS):

To increase volatility for GC-MS analysis, this compound needs to be derivatized. A common method is silylation.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

-

Procedure:

-

A small amount of the this compound sample is dissolved in pyridine.

-

An excess of BSTFA with 1% TMCS is added.

-

The mixture is heated to ensure complete derivatization.

-

2. GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column is suitable.

-

Oven Program: A temperature gradient is used to ensure good separation.

-

MS Detection: The mass spectrometer is operated in full-scan mode to obtain the mass spectra of the derivatized analyte.

3. LC-MS/MS Analysis:

Direct analysis of this compound without derivatization is possible with LC-MS/MS.

-

LC Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common mobile phase.

-

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

4. Data Analysis:

The isotopic distribution of the molecular ion or a characteristic fragment ion is analyzed. The percentage of the d6-labeled compound is calculated by comparing the peak areas of the different isotopic species (d0 to d6), after correcting for the natural isotopic abundance of all elements in the molecule.

Quantitative Analysis Workflow

This compound is primarily used as an internal standard in quantitative analytical workflows. The following diagram illustrates a typical workflow.

Caption: Workflow for quantification using an internal standard.

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. The presented synthesis route offers a viable method for its preparation, and the outlined analytical protocols provide a robust framework for its characterization. The high isotopic purity of this compound makes it an excellent internal standard for accurate and precise quantification of endogenous 2-hydroxyisobutyric acid in complex biological matrices, thereby supporting further research into its role in health and disease.

References

The Role of 2-Hydroxyisobutyric Acid-d6 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required for robust analytical methods. 2-Hydroxyisobutyric acid-d6 (d6-2-HIBA) serves as the gold-standard internal standard for the quantification of its endogenous counterpart, 2-hydroxyisobutyric acid (2-HIBA), a metabolite of growing interest in various fields of biomedical research. This technical guide provides an in-depth overview of the application of d6-2-HIBA, including detailed experimental protocols, quantitative data, and the biological context of 2-HIBA's role in cellular signaling pathways.

2-HIBA is an endogenous metabolite that has been implicated in metabolic disorders, including obesity, hepatic steatosis, and diabetes.[1][2] Its role as a signaling molecule is an active area of investigation, with studies demonstrating its effects on lifespan, stress resistance, and lipid metabolism.[3][4] Accurate quantification of 2-HIBA in biological matrices is therefore crucial for understanding its physiological and pathophysiological significance. The use of d6-2-HIBA in isotope dilution mass spectrometry allows for the correction of variability during sample preparation and analysis, ensuring high-quality data.[1]

Core Application: Internal Standard in Mass Spectrometry

This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of 2-HIBA in biological samples like plasma, urine, and cell culture media.[1]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest, but with a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, the deuterated standard and the native analyte exhibit the same behavior during sample extraction, chromatography, and ionization. Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of 2-hydroxyisobutyric acid in human plasma using this compound as an internal standard.

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.045 µg/mL |

| Intra-run Precision (%CV) | < 5.5% |

| Inter-run Precision (%CV) | < 5.8% |

| Accuracy (% Recovery) | 96.3% - 103% |

| Reference | [5] |

Table 1: Representative Bioanalytical Method Validation Data. Data is illustrative and based on methods for similar small organic acids.

| Analyte / Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Hydroxyisobutyric acid | 103.0 | 59.0 | 11 |

| This compound | 109.0 | 61.0 | Optimal value to be determined empirically |

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis. The precursor ion for 2-HIBA is based on its quantitated m/z of 103.04.[6] The product ion is inferred from the fragmentation of similar molecules like 3-hydroxybutyric acid (103.0 -> 59.0).[7] The precursor for the d6 variant is based on the addition of 6 mass units, and the product ion is inferred from the fragmentation of deuterated GHB (109 -> 61).[8]

Experimental Protocols

Quantitative Analysis of 2-Hydroxyisobutyric Acid in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the quantification of 2-HIBA in human plasma using d6-2-HIBA as an internal standard.

1. Materials and Reagents

-

2-Hydroxyisobutyric acid analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (mass spectrometry grade)

-

Human plasma (blank)

2. Preparation of Standards and Internal Standard Working Solution

-

Prepare stock solutions of 2-HIBA and d6-2-HIBA in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with the 2-HIBA stock solution to achieve a concentration range of approximately 0.05 to 10 µg/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare an internal standard working solution of d6-2-HIBA in methanol at a concentration of 1 µg/mL.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples, calibration standards, and QC samples into microcentrifuge tubes.

-

Add 10 µL of the d6-2-HIBA internal standard working solution to each tube (except for blank samples used to assess interference).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

-

5. Data Analysis

-

Integrate the peak areas for 2-HIBA and d6-2-HIBA.

-

Calculate the peak area ratio (2-HIBA Area / d6-2-HIBA Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-HIBA in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans [frontiersin.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

The Emergence of 2-Hydroxyisobutyric Acid as a Key Biomarker in Metabolic and Mitochondrial Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA), an organic compound with the formula (CH₃)₂C(OH)CO₂H, is a naturally occurring α-hydroxy acid.[1] While structurally similar to lactic acid, 2-HIBA has emerged from relative obscurity to become a significant biomarker in diverse fields of biomedical research.[1] Its discovery as a biomarker is multifaceted, with origins in xenobiotic metabolism, endogenous cellular processes, and, most notably, its intricate connection to metabolic disorders and mitochondrial function. This guide provides a comprehensive overview of the discovery of 2-HIBA as a biomarker, detailing the experimental evidence, underlying signaling pathways, and analytical methodologies crucial for its study.

Discovery of 2-Hydroxyisobutyric Acid as a Biomarker

The recognition of 2-HIBA as a biomarker stems from several distinct areas of investigation: its role as a metabolite of industrial compounds, its association with metabolic diseases, and its function in cellular regulation and mitochondrial health.

Xenobiotic Metabolism

Initially, 2-HIBA was identified as a major metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE).[2][3] This discovery positioned 2-HIBA as a biomarker of exposure to this environmental pollutant.[2][3] Although MTBE has been phased out in many regions, its persistence in the environment means that 2-HIBA levels can still indicate exposure.[2]

Association with Metabolic Diseases

Subsequent research revealed a significant association between elevated urinary levels of 2-HIBA and metabolic disorders such as obesity and hepatic steatosis.[2][4] This finding suggested an endogenous role for 2-HIBA beyond being a simple byproduct of xenobiotic metabolism. Further studies have linked 2-HIBA to conditions involving metabolic stress and insulin resistance, including Type 2 Diabetes Mellitus (T2D), where it may serve as an indicator of impaired glucose metabolism.[2]

Role in Cellular Regulation and Mitochondrial Function

A pivotal discovery in understanding the significance of 2-HIBA was its role as a precursor for 2-hydroxyisobutyryl coenzyme A (2-HIBYL-CoA). This molecule is the donor for a novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[2] Khib has been identified on a multitude of proteins, including histones, and is implicated in the regulation of metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.[2] This discovery firmly established 2-HIBA as an important endogenous metabolite with regulatory functions.

More recently, 2-HIBA has been identified as a crucial molecule in maintaining mitochondrial homeostasis. Research has demonstrated its ability to protect mitochondria and improve cognitive dysfunction in diabetic mice by directly binding to the MT-ND3 subunit of Complex I in the mitochondrial respiratory chain.[5][6]

Signaling Pathways and Mechanisms of Action

The biomarker potential of 2-HIBA is intrinsically linked to its involvement in key cellular signaling pathways.

Mitochondrial Respiratory Chain Homeostasis

2-HIBA has been shown to directly interact with the mitochondrial respiratory chain, specifically with NADH dehydrogenase 3 (MT-ND3), a core subunit of Complex I. This interaction helps to maintain the stability of the NAD+/NADH ratio and the overall balance of the mitochondrial respiratory chain, thereby mitigating mitochondrial dysfunction.[5]

References

- 1. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]

- 3. 2-Hydroxyisobutyric Acid (2HIB) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2-Hydroxyisobutyric Acid-d6 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling procedures for 2-Hydroxyisobutyric acid-d6. It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development. The information is compiled from various supplier safety data sheets and chemical databases.

Compound Identification and Properties

This compound is the deuterated form of 2-Hydroxyisobutyric acid, commonly used as an internal standard in quantitative analysis by GC- or LC-MS.[1][2] While specific safety data for the deuterated compound is limited, the safety profile is expected to be analogous to its non-deuterated counterpart due to the similarity in their chemical structures.

Table 1: Chemical and Physical Properties

| Property | This compound | 2-Hydroxyisobutyric acid |

| Synonyms | Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[1] | alpha-Hydroxyisobutyric acid, 2-Hydroxy-2-methylpropionic acid, 2-Methyllactic acid[3] |

| CAS Number | 40662-45-1[1] | 594-61-6[3] |

| Molecular Formula | C4H2D6O3[1] | C4H8O3[3] |

| Formula Weight | 110.1 g/mol [1] | 104.10 g/mol [4] |

| Appearance | Solid[1] | Off-white solid, crystalline powder[3][5] |

| Purity | ≥99% deuterated forms (d1-d6)[1] | >95%[6] |

| Melting Point | Not available | 77 - 81 °C[3][6] |

| Boiling Point | Not available | 84 °C @ 1.5 mmHg[3][7] |

| Vapor Pressure | Not available | 0.00875 mmHg @ 25 °C[3][7] |

| Solubility | DMSO: ≥10 mg/ml, Ethanol: 1-10 mg/ml, PBS (pH 7.2): 1-10 mg/ml[1] | Information not readily available |

| Stability | Stable for ≥ 4 years[1] | Stable under normal conditions[5] |

Hazard Identification and Safety Precautions

Based on the data for 2-Hydroxyisobutyric acid, the deuterated analogue should be handled as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[3][6][8]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.[6][8][9] H318: Causes serious eye damage.[6][8][9] H335: May cause respiratory irritation.[6][8][9] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8][9] P264: Wash skin thoroughly after handling.[6][8][9] P271: Use only outdoors or in a well-ventilated area.[6][8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][9] Response: P302 + P352: IF ON SKIN: Wash with plenty of water.[6][8][9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8][9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P310: Immediately call a POISON CENTER or doctor.[6] P317: Get medical help.[8] P332 + P317: If skin irritation occurs: Get medical help.[8] P362 + P364: Take off contaminated clothing and wash it before reuse.[8][9] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][8] P405: Store locked up.[8][9] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6][8][9] |

Experimental Protocols and Handling

General Handling and Storage

Handling:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, including gloves and eye/face protection.[8]

-

Avoid contact with skin and eyes.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Use non-sparking tools.[8]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[8]

-

For this compound, long-term storage at -20°C is recommended.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[3][5]

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]

-

In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6][8]

-

If Swallowed: Do NOT induce vomiting. Get medical attention.[5][6]

Spill and Exposure Control

In case of a spill, avoid dust formation.[8] Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[8] Collect the spilled material and place it in a suitable, closed container for disposal.[5]

Visualized Workflows and Data Relationships

The following diagrams illustrate standard safety workflows and the logical structure of safety data.

Caption: General laboratory workflow for the safe handling of chemical reagents.

Caption: Logical flow of information within a Safety Data Sheet.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Hydroxyisobutyric acid | C4H8O3 | CID 11671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Natural Abundance of 2-Hydroxyisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolic disease, epigenetics, and biotechnology. Initially identified as a xenobiotic metabolite resulting from exposure to the gasoline additive methyl tertiary-butyl ether (MTBE), recent research has unveiled its endogenous production and crucial roles in fundamental biological processes. This technical guide provides a comprehensive overview of the natural abundance of 2-HIBA, its physiological and pathological significance, and detailed methodologies for its study.

Natural Abundance of 2-Hydroxyisobutyric Acid

2-HIBA is found across various biological systems, from microorganisms to plants and mammals, including humans. Its concentration can vary significantly depending on the species, tissue, and metabolic state of the organism.

In Humans

In humans, 2-HIBA is a normal constituent of urine and plasma. However, its levels are increasingly recognized as a potential biomarker for several metabolic conditions. Elevated concentrations of 2-HIBA have been consistently observed in the urine of individuals with obesity and hepatic steatosis.[1][2] Furthermore, studies have linked increased urinary 2-HIBA to alcohol consumption and gestational diabetes mellitus.[1][2] While initially considered a byproduct of MTBE exposure, the presence of 2-HIBA in individuals with no known exposure suggests endogenous production pathways.[1][2]

Recent quantitative analysis has provided more specific concentration ranges. In a study comparing subjects with normal glucose tolerance (NGT) and those with Type 2 diabetes (T2D), the median plasma concentration of 2-HIBA was found to be 3.1 µmol/L (interquartile range of 1.9) in the NGT group, while it was significantly higher in the T2D group at 3.8 µmol/L (interquartile range of 2.9).[3]

| Biological Matrix | Organism/Population | Condition | Concentration Range | Reference(s) |

| Urine | Human | Obese | Elevated | [1][2] |

| Human | Hepatic Steatosis | Elevated | [1][2] | |

| Human | Alcohol Consumption | Elevated | [1][2] | |

| Human | Gestational Diabetes | Elevated | [1][2] | |

| Plasma | Human | Normal Glucose Tolerance | Median: 3.1 µmol/L (IQR: 1.9) | [3] |

| Human | Type 2 Diabetes | Median: 3.8 µmol/L (IQR: 2.9) | [3] | |

| Urine | Mouse | Obese (ob/ob) | Higher than lean mice | [1] |

| Mouse | Type 2 Diabetic | Higher than control mice | [1] | |

| Leaves & Seeds | Glycine max (Soybean) | Healthy | Present | [4][5] |

In Other Organisms

2-HIBA has also been identified in the plant kingdom, notably in soybean (Glycine max), where it is present in leaves and seeds.[4][5] In the microbial world, various bacteria can metabolize 2-HIBA. For instance, Aquincola tertiaricarbonis can convert 3-hydroxybutyric acid to 2-HIBA.[6] The biosynthesis and degradation of 2-HIBA in microorganisms are areas of active research, particularly for applications in industrial biotechnology for the production of polymers.[7]

Biological Significance and Signaling Pathways

The discovery of lysine 2-hydroxyisobutyrylation (Khib), a novel post-translational modification (PTM), has placed 2-HIBA at the center of epigenetic regulation. This modification, where a 2-hydroxyisobutyryl group is added to a lysine residue on a protein, is widespread and evolutionarily conserved.

Lysine 2-Hydroxyisobutyrylation (Khib) Signaling Pathway

The Khib modification is dynamically regulated by "writer" and "eraser" enzymes. The histone acetyltransferase p300 has been identified as a primary "writer" that catalyzes the transfer of the 2-hydroxyisobutyryl group from its donor, 2-hydroxyisobutyryl-CoA, to lysine residues on histones and other proteins.[8] This modification has been shown to be associated with active gene transcription. The "erasers" of this mark are certain histone deacetylases (HDACs).

Figure 1: Lysine 2-hydroxyisobutyrylation (Khib) signaling pathway.

Modulation of Insulin/IGF-1 Signaling

Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can extend lifespan and stimulate oxidative stress resistance through the activation of the insulin/IGF-1 signaling (IIS) and p38 MAPK pathways.[1] This suggests a role for 2-HIBA in aging and stress response, further highlighting its importance in cellular homeostasis.

Experimental Protocols

Accurate quantification and functional analysis of 2-HIBA and its associated modifications are crucial for understanding its biological roles. The following sections provide detailed methodologies for key experiments.

Quantification of 2-Hydroxyisobutyric Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the quantification of organic acids, including 2-HIBA, in biological fluids.

1. Sample Preparation (Urine)

-

Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume based on creatinine concentration. For example, use a volume of urine equivalent to 1 µmol of creatinine.[9]

-

Internal Standard: Add a known amount of an appropriate internal standard, such as tropic acid, to each sample.[2]

-

Oximation (for ketoacids): To stabilize ketoacids, treat the sample with hydroxylamine hydrochloride.

-

Acidification and Extraction: Acidify the sample to a pH < 2 with HCl. Extract the organic acids with two portions of ethyl acetate.[10]

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.[10]

-

Derivatization: To increase volatility for GC analysis, derivatize the dried residue to form trimethylsilyl (TMS) esters. Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and incubate at 60-70°C for 30-45 minutes.[10][11]

2. GC-MS Analysis

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in split or splitless mode.[11]

-

GC Conditions:

-

Inlet Temperature: 280°C

-

Oven Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp the temperature to a final temperature of around 300°C. A typical program might be: 80°C for 2 min, then ramp at 15°C/min to 320°C and hold for 10 min.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: m/z 50-550

-

-

Quantification: Identify 2-HIBA based on its retention time and mass spectrum compared to a pure standard. Quantify by comparing the peak area of the analyte to that of the internal standard.

Figure 2: Workflow for GC-MS analysis of urinary 2-HIBA.

Quantification of 2-Hydroxyisobutyric Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of metabolites in complex matrices like plasma.

1. Sample Preparation (Plasma)

-

Internal Standard: Add an isotopically labeled internal standard (e.g., ¹³C-labeled 2-HIBA) to a small volume of plasma (e.g., 100 µL).[12]

-

Protein Precipitation: Precipitate proteins by adding a threefold excess of ice-cold methanol containing 0.1% formic acid.[12]

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

-

Instrumentation: Use an LC-MS/MS system with a reversed-phase column.

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from low to high organic phase to elute the analytes.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 2-HIBA and its internal standard.

-

-

Quantification: Create a calibration curve using standards of known concentrations and quantify the amount of 2-HIBA in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[13]

Chromatin Immunoprecipitation (ChIP) for Khib

ChIP is used to identify the genomic regions associated with specific histone modifications, such as Khib.

1. Cross-linking and Chromatin Preparation

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.[14]

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication.[15]

2. Immunoprecipitation

-

Pre-clearing: Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Antibody Incubation: Incubate the chromatin with a specific antibody against Khib overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound proteins and DNA.

3. Elution and DNA Purification

-

Elution: Elute the immune complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

4. Analysis

-

qPCR: Quantify the enrichment of specific DNA sequences by quantitative PCR.

-

ChIP-seq: For genome-wide analysis, prepare a library from the purified DNA and perform next-generation sequencing.

Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) of Khib.

Conclusion

2-Hydroxyisobutyric acid is a multifaceted molecule with a growing importance in our understanding of metabolism and gene regulation. Its altered abundance in metabolic diseases underscores its potential as a biomarker. The discovery of lysine 2-hydroxyisobutyrylation has opened up new avenues of research into the epigenetic control of cellular processes. The detailed protocols provided in this guide will enable researchers to accurately quantify 2-HIBA and investigate its functional roles, paving the way for new diagnostic and therapeutic strategies in the future.

References

- 1. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. erndim.org [erndim.org]

- 11. aurametrix.weebly.com [aurametrix.weebly.com]

- 12. biorxiv.org [biorxiv.org]

- 13. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. epigenome-noe.net [epigenome-noe.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of precision and accuracy is paramount. The use of internal standards in mass spectrometry-based assays is a fundamental practice to ensure data reliability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard, providing unparalleled performance in mitigating analytical variability.[1][2] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with deuterated internal standards.

The Principle of Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (²H or D).[3][4] This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[5]

By adding a known amount of the deuterated internal standard to a sample at the earliest stage of preparation, it experiences the same experimental conditions as the analyte of interest.[6] Any variability encountered during sample preparation (e.g., extraction losses), chromatography, or ionization in the mass spectrometer will affect both the analyte and the internal standard to the same degree.[7] Consequently, the ratio of the analytical signal of the analyte to that of the deuterated internal standard remains constant, enabling highly accurate and precise quantification.[7]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other quantification strategies, such as external standards and analog internal standards (structurally similar but not identical compounds).

-

Correction for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate results.[7] Since a deuterated standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects, allowing for effective normalization.[5][7]

-

Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. A deuterated internal standard, added at the beginning of this process, accounts for these losses, ensuring the analyte-to-internal standard ratio remains constant.[6]

-

Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods. This leads to higher sample throughput and lower instances of failed analytical runs.[1]

-

Enhanced Accuracy and Precision: The ability to correct for multiple sources of error results in a significant improvement in the accuracy and precision of quantitative data, which is critical for informed decision-making in drug development.[8][9]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][7]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards is evident in the improved accuracy and precision of bioanalytical assays. The following tables summarize quantitative data from comparative studies.

| Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F Using Analog vs. Deuterated Internal Standards | |||

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analog IS | 96.8 | 8.6 | p<0.0005 (significant deviation from 100%) |

| Deuterated IS | 100.3 | 7.6 | p=0.5 (no significant deviation from 100%) |

| Data sourced from Stokvis et al., 2005[8][9] |

| Table 2: Comparison of Bioanalytical Method Validation Parameters for Tacrolimus | |||

| Internal Standard Type | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) |

| Analog IS (Ascomycin) | < 3.63% | < 5.5% | -2.65% to 1.71% |

| Deuterated IS (Tacrolimus-¹³C,D₂) | < 3.09% | < 4.8% | -0.45% to 0.63% |

| Data sourced from a comparative study on the immunosuppressant drug tacrolimus.[8] |

| Table 3: Comparison of Assay Performance for Everolimus Using an Analog vs. a Deuterated Internal Standard | ||

| Parameter | Analog Internal Standard (32-desmethoxyrapamycin) | Deuterated Internal Standard (everolimus-d4) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |

| Comparison with Independent LC-MS/MS Method (Slope) | 0.83 | 0.95 |

| Data sourced from a study on the immunosuppressant drug everolimus.[10] |

Experimental Protocols

Protocol 1: Quantification of a Drug in Human Plasma using LC-MS/MS and a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using protein precipitation.

1. Materials and Reagents:

-

Analyte of interest

-

Deuterated internal standard (d-IS)

-

Control human plasma

-

Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of the analyte and d-IS in methanol.

-

Prepare a series of working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the d-IS at a concentration that provides an appropriate response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the d-IS working solution in acetonitrile.[8]

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the d-IS.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the d-IS.

-

Calculate the peak area ratio (analyte peak area / d-IS peak area).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Synthesis of a Deuterated Internal Standard via Hydrogen-Deuterium (H/D) Exchange

This protocol describes a general method for introducing deuterium into a molecule containing acidic protons, such as those alpha to a carbonyl group.

1. Materials and Reagents:

-

Analyte to be deuterated

-

Deuterium oxide (D₂O) or another deuterated solvent (e.g., deuterated methanol, MeOD)

-

Base catalyst (e.g., sodium deuteroxide (NaOD), triethylamine)

-

Anhydrous solvent for workup (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

2. Reaction Procedure:

-

Dissolve the analyte in the deuterated solvent in a sealed reaction vessel.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture with stirring for a specified period (e.g., 24-48 hours) at a suitable temperature (e.g., 50-100 °C). The reaction progress can be monitored by LC-MS to determine the extent of deuteration.

-

Cool the reaction mixture to room temperature.

3. Work-up and Purification:

-

Neutralize the reaction mixture with a suitable acid (if a strong base was used).

-

Extract the product into an anhydrous organic solvent.

-

Wash the organic layer with brine to remove any remaining D₂O.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude deuterated product.

-

Purify the product using flash chromatography or preparative HPLC.

4. Characterization:

-

Confirm the identity and purity of the deuterated compound using ¹H NMR, ¹³C NMR, and LC-MS.

-

Determine the isotopic enrichment (percentage of deuteration) by mass spectrometry.

Protocol 3: De Novo Synthesis of a Deuterated Internal Standard

This approach involves the chemical synthesis of the target molecule using deuterated starting materials or reagents. The specific steps will be highly dependent on the target molecule. Below is a generalized example for the synthesis of d5-labeled atorvastatin, which involves using d5-aniline and d5-benzaldehyde as starting materials.[11]

1. Synthesis of Deuterated Precursors:

-

Synthesize or procure the necessary deuterated building blocks (e.g., d5-aniline, d5-benzaldehyde).

2. Multi-step Synthesis:

-

Follow established synthetic routes for the non-labeled analyte, substituting the deuterated precursors at the appropriate steps. For d5-atorvastatin, this would involve a multi-step synthesis culminating in the formation of the final drug molecule with the deuterated phenyl rings incorporated.

3. Purification and Characterization:

-

Purify the final deuterated product using standard techniques such as crystallization or chromatography.

-

Thoroughly characterize the product using NMR and mass spectrometry to confirm its structure, purity, and the location and extent of deuterium incorporation.

Visualizations

Caption: A generalized workflow for a bioanalytical assay using a deuterated internal standard.

Caption: How deuterated internal standards compensate for analytical variability.

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Caption: Simplified workflows for the synthesis of deuterated internal standards.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. omicsonline.org [omicsonline.org]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-Hydroxyisobutyric acid-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Hydroxyisobutyric acid-d6, a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, 2-Hydroxyisobutyric acid (2-HIBA). This document covers its fundamental properties, analytical applications, and the biological significance of the unlabeled molecule, including its metabolic pathways and role in cellular signaling.

Core Properties of this compound

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and distinct mass difference.[1]

| Property | Value | Reference(s) |

| CAS Number | 40662-45-1 | [1] |

| Molecular Formula | C₄H₂D₆O₃ | [1] |

| Molecular Weight | 110.1 g/mol | [1] |

| Synonyms | Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| Physical Form | Solid | [1] |

Analytical Application: Quantification of 2-Hydroxyisobutyric Acid

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise measurement of 2-HIBA in biological matrices.[1] This technique is essential for metabolomic studies and clinical research investigating the role of 2-HIBA in various physiological and pathological states.

Experimental Protocol: Quantification of 2-HIBA in Plasma using LC-MS/MS

This protocol is a composite methodology based on established principles of short-chain fatty acid analysis by LC-MS/MS.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

2. Derivatization (Optional but recommended for improved chromatographic retention and sensitivity):

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitution and Derivatization: Reconstitute the dried extract in a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pyridine.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a quenching agent.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 2-HIBA from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-HIBA (unlabeled): Monitor the transition from the precursor ion (m/z of the deprotonated molecule or derivative) to a characteristic product ion.

-

This compound (internal standard): Monitor the corresponding transition for the deuterated standard, which will have a +6 Da shift in the precursor ion mass.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

4. Data Analysis:

-

Quantification: Calculate the concentration of 2-HIBA in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled 2-HIBA and a fixed concentration of the deuterated internal standard.

Biological Significance of 2-Hydroxyisobutyric Acid

2-HIBA is an endogenous metabolite implicated in various biological processes and is recognized as a potential biomarker for several metabolic conditions.

Biosynthesis of 2-Hydroxyisobutyric Acid

2-HIBA can be synthesized in biological systems through several pathways. A notable pathway involves the isomerization of 3-hydroxybutyryl-CoA, a common metabolite in fatty acid metabolism, to 2-hydroxyisobutyryl-CoA by the enzyme 2-hydroxyisobutyryl-CoA mutase.[2] Subsequent hydrolysis yields 2-HIBA.[2] This links the production of 2-HIBA to the well-understood polyhydroxybutyrate (PHB) metabolism.[3]

Caption: Biosynthesis of 2-HIBA via the PHB pathway.

Role in Cellular Signaling

Recent studies have highlighted the role of 2-HIBA as a modulator of key signaling pathways, including the Insulin/IGF-1 and p38 MAPK pathways.[4][5]

Insulin/IGF-1 Signaling Pathway Modulation:

2-HIBA has been shown to activate the Insulin/IGF-1 signaling (IIS) pathway.[4] This pathway is crucial for regulating metabolism, growth, and longevity. Activation of this pathway by 2-HIBA can influence downstream processes such as glucose uptake and lipid metabolism.

Caption: 2-HIBA modulation of the Insulin/IGF-1 pathway.

p38 MAPK Signaling Pathway Activation:

2-HIBA can also activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway is responsive to cellular stress and inflammatory signals and plays a role in regulating processes such as apoptosis, cell differentiation, and the inflammatory response. The activation of p38 MAPK by 2-HIBA can contribute to an enhanced stress response and has been linked to increased lifespan in model organisms like C. elegans.[4]

Caption: Activation of the p38 MAPK pathway by 2-HIBA.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables the reliable quantification of endogenous 2-HIBA, a metabolite of growing interest due to its involvement in fundamental cellular signaling pathways and its association with metabolic diseases. This guide provides a foundational understanding of the technical aspects and biological context of this compound and its unlabeled analogue, facilitating further research into its role in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyisobutyric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Hydroxyisobutyric acid (2-HIBA) in biological samples, such as human serum, using Gas Chromatography-Mass Spectrometry (GC-MS). 2-HIBA is a metabolite of the fuel additive methyl tert-butyl ether (MTBE) and has been identified as a neuro and adrenal toxin.[1] Accurate quantification of this biomarker is crucial for toxicological studies and in understanding its metabolic implications. The described method involves sample preparation by liquid-liquid extraction, followed by a rapid microwave-assisted derivatization to form trimethylsilyl (TMS) esters, which are then analyzed by GC-MS.[2][3] The use of a deuterated internal standard ensures high accuracy and precision. This method is sensitive, specific, and has been validated to meet stringent analytical guidelines.

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a small organic acid of significant interest in toxicology and metabolic research.[1][4] It is a known metabolite of the gasoline additive MTBE and its presence in biological fluids can indicate exposure.[1] Furthermore, isomers of hydroxybutyric acid, such as 2-hydroxybutyrate, have been identified as early biomarkers for insulin resistance and type 2 diabetes mellitus.[3][5] Therefore, a robust and reliable analytical method for the quantification of 2-HIBA is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] However, polar compounds like 2-HIBA require derivatization to increase their volatility and thermal stability for GC analysis.[7][8][9] Silylation, particularly the formation of trimethylsilyl (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl and carboxyl groups.[2]

This application note details a validated GC-MS method for the quantification of 2-HIBA in human serum, adapted from methodologies developed for similar short-chain hydroxy acids.[2][3] The protocol includes a straightforward liquid-liquid extraction, a rapid microwave-assisted derivatization, and the GC-MS parameters for sensitive and specific detection.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 2-HIBA is depicted in the following diagram.

Caption: Experimental workflow for 2-HIBA quantitative analysis.

Materials and Reagents

-

2-Hydroxyisobutyric acid (analytical standard)[4]

-

2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) or other suitable stable isotope-labeled internal standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA:TMCS, 99:1)[2]

-

Ethyl acetate (HPLC grade)[2]

-

Hydrochloric acid (HCl), 5M

-

Methanol (HPLC grade)

-

Nitrogen gas, high purity

-

Human serum (or other biological matrix)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of 2-HIBA and 2-HIBA-d6 in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 2-HIBA stock solution into a surrogate matrix (e.g., charcoal-stripped serum) to achieve concentrations ranging from 1 µM to 500 µM.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation and Extraction

-

To 100 µL of serum sample, calibrator, or QC, add 10 µL of the internal standard working solution (e.g., 100 µM 2-HIBA-d6).

-

Acidify the sample by adding 30 µL of 5 M HCl.[2]

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.[2]

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[2]

Derivatization

-

To the dried extract, add 50 µL of BSTFA:TMCS (99:1).[2]

-

Seal the vial and vortex briefly.

-

Perform microwave-assisted derivatization by irradiating at 800 W for 2 minutes.[2]

-

Allow the sample to cool to room temperature before injection into the GC-MS.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Injector | Splitless mode, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined by analyzing the mass spectrum of derivatized 2-HIBA and its internal standard. |

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the selected ions for 2-HIBA and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 2-HIBA in unknown samples is then determined from this calibration curve.

Method Validation and Performance

The analytical method should be validated according to established guidelines to ensure its reliability.[6][10] Key validation parameters are summarized in the table below, with typical acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 1 µM |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy and Precision within ±20% | 5 µM[2][3] |

| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) | 96-101%[2] |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 8%[2] |

| Recovery | Consistent and reproducible | > 90% |

| Stability | Stable through freeze-thaw cycles and at room temperature for a defined period | Stable for 3 freeze-thaw cycles and 24h at room temp[2][3] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample processing and data acquisition in the context of this analytical method.

Caption: Logical flow from sample to quantitative result.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of 2-Hydroxyisobutyric acid in biological matrices. The protocol, which includes a simple liquid-liquid extraction and a rapid microwave-assisted derivatization, is suitable for high-throughput analysis in clinical and research laboratories. The method's performance, as demonstrated by its validation parameters, meets the stringent requirements for bioanalytical assays.

References

- 1. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 3. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]

- 6. impactfactor.org [impactfactor.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. metbio.net [metbio.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. environics.com [environics.com]

The Role of 2-Hydroxyisobutyric acid-d6 in Advancing Clinical Research on Metabolic Diseases

For Immediate Release

[City, State] – [Date] – The deuterated analog of 2-hydroxyisobutyric acid, 2-Hydroxyisobutyric acid-d6 (d6-2-HIB), is proving to be an indispensable tool in clinical research, particularly in the investigation of metabolic disorders such as type 2 diabetes (T2D) and its complications. Its primary application lies in its use as a highly reliable internal standard for the precise quantification of endogenous 2-hydroxyisobutyric acid (2-HIB) in biological samples through mass spectrometry-based methods. This allows researchers to accurately assess the association between 2-HIB levels and various disease states, paving the way for potential new diagnostic and therapeutic strategies.